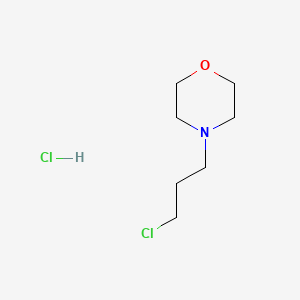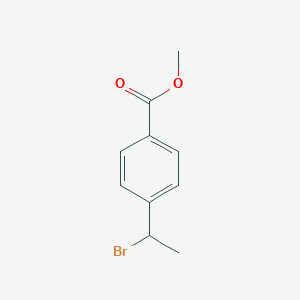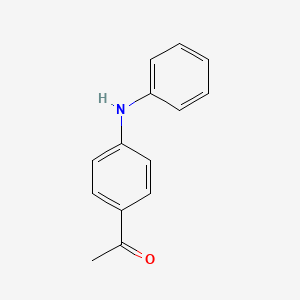
1-(4-(Phenylamino)phenyl)ethanone
Vue d'ensemble
Description
“1-(4-(Phenylamino)phenyl)ethanone” is a chemical compound with the molecular formula C14H13NO . Its molecular weight is 211.26 . The IUPAC name for this compound is 1-(4-anilinophenyl)ethanone .
Molecular Structure Analysis
The molecular structure of “1-(4-(Phenylamino)phenyl)ethanone” consists of a phenylamino group attached to the 4-position of a phenyl ring, which is further attached to an ethanone group .Physical And Chemical Properties Analysis
“1-(4-(Phenylamino)phenyl)ethanone” has a density of 1.129g/cm3 . It has a boiling point of 375.4ºC at 760 mmHg . The flash point is 152.4ºC . The compound has a LogP value of 3.70580, indicating its lipophilicity .Applications De Recherche Scientifique
Synthesis and Mechanism of Formation
- In a study by Akimova et al. (2004), heating 1-phenyl-2-(phenylamino)ethanone in a water-ethanol solution of potassium carbonate resulted in the formation of (Z)-1,4-diphenyl-2-phenylamino-2-butene-1,4-dione. This compound likely forms through the reaction of the initial aminoketone with its oxidation product, 1-phenyl-2-(phenylimino)ethanone (Akimova et al., 2004).
Electrochemical Characterization
- A study by Surucu et al. (2016) explored the electrochemical characterization of a novel synthesized azo dye (E)-1-(4-((4-(phenylamino) phenyl)diazenyl)phenyl)ethanone. The study employed cyclic voltammetry, chronoamperometry, and square wave voltammetry techniques to investigate the electrochemical behavior and electrocatalytic effect of this azo dye (Surucu et al., 2016).
Photoremovable Protecting Group for Carboxylic Acids
- Atemnkeng et al. (2003) introduced a new photoremovable protecting group for carboxylic acids, using 1-[2-(2-hydroxyalkyl)phenyl]ethanone (HAPE). When photolyzed, the protected compound releases the acid in 70-85% isolated yields. This has implications in controlled release and protection strategies in organic synthesis (Atemnkeng et al., 2003).
X-ray and DFT-calculated Structures
- Şahin et al. (2011) conducted an X-ray diffraction study and density functional theory (DFT) calculations on (E)-1-[4-(2-hydroxy-5-methoxybenzylideneamino)-phenyl]ethanone and its isomeric structures. They examined the energetic behaviors of these compounds in solvent media, providing insights into molecular interactions and stability (Șahin et al., 2011).
Synthesis and Antimicrobial Activity
- Dave et al. (2013) synthesized 6-phenyl-4-(4-(4-(p-tolyloxy) phenoxy) phenyl)-5, 6-dihydropyrimidin-2(1H)-one and tested its antimicrobial activity. The compound was derived from 1-(4-hydrogy phenyl)-ethanone, showcasing its utility in creating molecules with potential biological activity (Dave et al., 2013).
Fluorescence Property
- Li Xiao-rui et al. (2013) synthesized a Schiff base derivative, 4-(2-hydroxybenzylideneamino)phenyl ethanone, and investigated its fluorescence properties. This study is significant for the design of new fluorescent compounds, demonstrating the potential of this compound in fluorescence applications (Li Xiao-rui et al., 2013).
Fungitoxicity
- Mehton et al. (2009) explored the fungitoxicity of 1-(3-(benzylideneamino)phenyl)ethanone and its derivatives. They found that some derivatives exhibited comparable or superior efficacy to standard fungicides, suggesting potential agricultural applications (Mehton et al., 2009).
Electrochemical Behavior and Voltammetric Detection
- Another study by Surucu et al. (2017) used a combination of (E)-1-(4-((4-(phenylamino)phenyl)diazenyl) phenyl)ethanone and reduced graphene oxide to modify the surface of a pencil graphite electrode. This novel approach was applied for the electrochemical detection of the pesticide fenitrothion (Surucu et al., 2017).
Electrocatalytic Characteristics
- Raoof et al. (2003) demonstrated the electrocatalytic properties of 1-[4-(ferrocenyl ethynyl)phenyl]-1-ethanone modified carbon-paste electrode in the oxidation of ascorbic acid. This application is relevant in electrochemical sensing and catalysis (Raoof et al., 2003).
Propriétés
IUPAC Name |
1-(4-anilinophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-11(16)12-7-9-14(10-8-12)15-13-5-3-2-4-6-13/h2-10,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKSGKAEMOQBMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543280 | |
| Record name | 1-(4-Anilinophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Phenylamino)phenyl)ethanone | |
CAS RN |
23600-83-1 | |
| Record name | 1-(4-Anilinophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



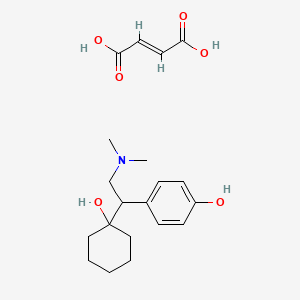
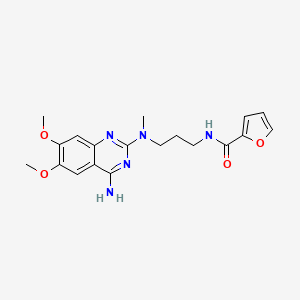
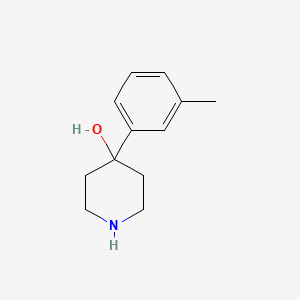
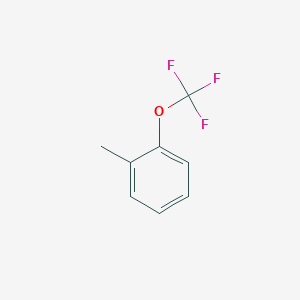
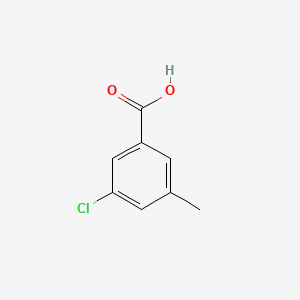
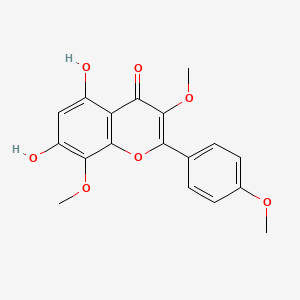
![3,7-Dioxabicyclo[4.1.0]heptane](/img/structure/B1590109.png)
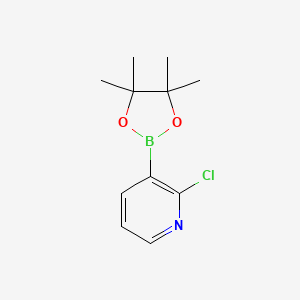
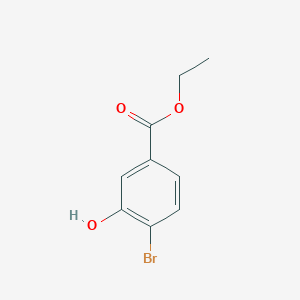
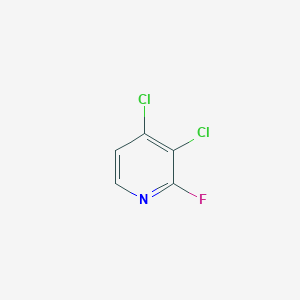
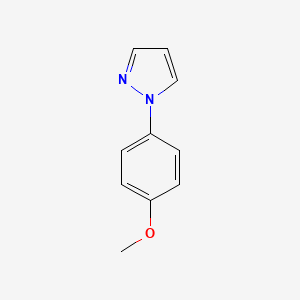
![7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B1590118.png)
